N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrF2N2OS/c1-2-8-22-13-7-6-10(18)9-14(13)24-17(22)21-16(23)15-11(19)4-3-5-12(15)20/h1,3-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQPTXBEBYNDAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrF2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The bromination of the benzothiazole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The prop-2-ynyl group is introduced via a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts. The final step involves the formation of the benzamide moiety through an amidation reaction with 2,6-difluorobenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the bromination and Sonogashira coupling steps, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for the amidation step can improve efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects.
Comparison with Similar Compounds
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide can be compared with other similar compounds, such as:
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide: Similar structure but with a pentanamide group instead of a difluorobenzamide group.
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide: Contains a furan-2-carboxamide group instead of a difluorobenzamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes:
- Benzothiazole ring : Known for its role in various biological activities.
- Bromo and difluoro substitutions : These halogen groups can enhance the compound's reactivity and biological interactions.
- Amide linkage : This functional group is often associated with biological activity, particularly in drug design.
Anticancer Activity
Research has indicated that benzothiazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells through various mechanisms:
- Cell Cycle Arrest : Compounds induce cell cycle arrest at specific phases, preventing cancer cell division.
- Apoptosis Induction : They promote programmed cell death in cancer cells, which is crucial for effective cancer treatment.
For instance, a study evaluated the anticancer effects of related benzothiazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays and BrdU proliferation assays. The results demonstrated substantial cytotoxic effects against these cell lines, indicating potential for further development as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. Testing methods typically include:
- Broth Microdilution Testing : This method evaluates the minimum inhibitory concentration (MIC) against bacterial strains such as Escherichia coli and Staphylococcus aureus.
The results from studies indicate that benzothiazole derivatives possess promising antibacterial activity, making them candidates for developing new antimicrobial agents .
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell survival or bacterial growth by binding to their active sites.
- DNA Interaction : Similar compounds have been shown to interact with DNA, potentially disrupting replication and transcription processes crucial for cell proliferation.
Comparative Analysis with Similar Compounds
A comparison of this compound with other related compounds highlights its unique properties:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(6-bromo-3-prop-2-ynyl)-benzothiazole | Bromo substituent | Antimicrobial |
| N-(6-fluoro-benzothiazolylidene) | Fluoro substituent | Anticancer |
| N-(benzothiazolylidene)-4-methylchromenone | Methyl group | Anti-inflammatory |
This table illustrates how variations in chemical structure can influence biological activity. The presence of halogen atoms like bromine and fluorine often enhances the reactivity and selectivity of these compounds towards biological targets .
Case Studies and Research Findings
Several case studies have documented the efficacy of benzothiazole derivatives in preclinical settings:
- Antitumor Efficacy : A study involving the administration of benzothiazole derivatives showed significant tumor growth inhibition in xenograft models.
- Antimicrobial Testing : Another study highlighted the effectiveness of these compounds against resistant bacterial strains, suggesting their potential as new antibiotics.
Q & A
Basic Research Questions
Q. What are the recommended methods for determining the crystal structure of N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) using programs like SHELXL (part of the SHELX suite) is the gold standard for resolving crystal structures. SHELXL is robust for small-molecule refinement, even with twinned data or high-resolution datasets. Ensure proper data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. For validation, cross-check results with tools like Mercury CSD 2.0 to analyze intermolecular interactions and packing patterns .
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer : Multi-step synthesis typically involves forming the benzothiazole core followed by functionalization. Key steps include:
- Cyclization : Use propiolic acid derivatives under Pd-catalyzed conditions to introduce the prop-2-ynyl group.
- Amide Coupling : Employ carbodiimide reagents (e.g., EDC/HOBt) in anhydrous solvents (e.g., DMF) to attach the 2,6-difluorobenzamide moiety.
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., from ethanol/water) to isolate high-purity product. Monitor intermediates via LC-MS and H NMR (as in ) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- H/C NMR : Confirm substitution patterns (e.g., bromine at C6, prop-2-ynyl at C3) and monitor coupling constants (e.g., for difluorobenzamide).
- HRMS : Validate molecular formula (e.g., [M+H] for CHBrFNOS).
- FT-IR : Identify amide C=O stretches (~1650 cm) and C≡C stretches (~2100 cm).
- UV-Vis : Assess conjugation effects in the benzothiazole system (e.g., λ ~300 nm) .
Advanced Research Questions
Q. How can computational modeling predict the biological mechanism of this compound?
- Methodological Answer :
- Pharmacophore Modeling : Use software like Schrödinger or MOE to identify key pharmacophoric features (e.g., hydrogen-bond acceptors at fluorine atoms, hydrophobic regions in the benzothiazole core).
- Molecular Docking : Target receptors like VEGFR2 (as in ), focusing on interactions with residues such as Cys917 (hydrogen bonding) and Val914 (hydrophobic/π-stacking).
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Validate with MM-PBSA/GBSA free-energy calculations .
Q. How to resolve contradictions in crystallographic data (e.g., disorder vs. twinning)?
- Methodological Answer :
- Twinning Analysis : Use PLATON or CrysAlisPro to detect twinning (e.g., Hooft/Y statistics). Refine with SHELXL’s TWIN/BASF commands.
- Disorder Modeling : Apply PART/SUMP restraints for overlapping atoms. Validate with residual density maps (<0.5 eÅ).
- Cross-Validation : Compare results with independent software (e.g., OLEX2/CRYSTALS) and check R/R values for data quality .
Q. What structure-activity relationships (SAR) govern its bioactivity?
- Methodological Answer :
- Core Modifications : Replace bromine with methyl/cyano groups to assess steric/electronic effects on target binding (e.g., compares bromine vs. methyl substitution).
- Fluorine Substitution : Test monofluoro vs. difluoro analogs to evaluate enhanced lipophilicity and metabolic stability.
- Amide Linkers : Replace benzamide with sulfonamide or urea groups to probe hydrogen-bonding capacity. Use in vitro assays (e.g., enzyme inhibition IC) to quantify SAR trends .
Q. How to design experiments for identifying metabolic byproducts?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Quench with acetonitrile, then analyze via UPLC-QTOF-MS.
- Fragmentation Patterns : Use MassHunter or Xcalibur to match MS/MS spectra with predicted metabolites (e.g., oxidative dealkylation of prop-2-ynyl group).
- Isotope Labeling : Synthesize C-labeled analogs to trace metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
